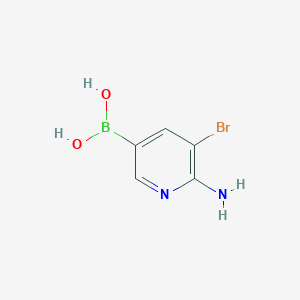

(6-Amino-5-bromopyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

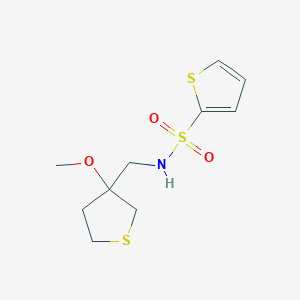

(6-Amino-5-bromopyridin-3-yl)boronic acid is an organic compound that belongs to the family of boronic acids . It may contain varying amounts of anhydride .

Molecular Structure Analysis

The molecular formula of (6-Amino-5-bromopyridin-3-yl)boronic acid is C5H6BBrN2O2 . The InChI representation of the molecule is InChI=1S/C5H6BBrN2O2/c7-4-1-3 (6 (10)11)2-9-5 (4)8/h1-2,10-11H, (H2,8,9) . The Canonical SMILES representation is B (C1=CC (=C (N=C1)N)Br) (O)O .

Chemical Reactions Analysis

(6-Amino-5-bromopyridin-3-yl)boronic acid is a reactant involved in iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines . It is also used in the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds and cyanation for the synthesis of aromatic nitriles .

Physical And Chemical Properties Analysis

The molecular weight of (6-Amino-5-bromopyridin-3-yl)boronic acid is 216.83 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are both 215.97057 g/mol . The topological polar surface area is 79.4 Ų .

Wissenschaftliche Forschungsanwendungen

Sure! Here’s a comprehensive analysis of the scientific research applications of (6-Amino-5-bromopyridin-3-yl)boronic acid:

Pharmaceutical Development

(6-Amino-5-bromopyridin-3-yl)boronic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific enzymes and receptors, particularly in the treatment of cancer and inflammatory diseases. The boronic acid group can form reversible covalent bonds with biological molecules, making it useful in designing enzyme inhibitors .

Organic Synthesis

This compound is widely used in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in creating complex organic molecules. The presence of both amino and bromine groups in (6-Amino-5-bromopyridin-3-yl)boronic acid makes it a versatile building block for synthesizing heterocyclic compounds .

Material Science

In material science, (6-Amino-5-bromopyridin-3-yl)boronic acid is used to create novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. Additionally, its boronic acid functionality allows it to interact with other molecules, making it useful in designing sensors and other responsive materials.

Catalysis

The compound is also employed in catalysis, particularly in the development of new catalytic systems for organic transformations. Its boronic acid group can coordinate with metal catalysts, enhancing their reactivity and selectivity. This property is exploited in various catalytic processes, including hydrogenation, oxidation, and polymerization reactions .

Analytical Chemistry

In analytical chemistry, (6-Amino-5-bromopyridin-3-yl)boronic acid is used as a reagent for detecting and quantifying specific analytes. Its ability to form complexes with sugars and other molecules makes it useful in designing assays and sensors for glucose monitoring and other analytical applications.

Medicinal Chemistry

Medicinal chemists utilize this compound to design and synthesize new drug candidates. Its structural features allow for the creation of molecules with high specificity and potency against various biological targets. This application is particularly relevant in the development of new treatments for infectious diseases and metabolic disorders .

Polymer Chemistry

In polymer chemistry, (6-Amino-5-bromopyridin-3-yl)boronic acid is used to create functionalized polymers with unique properties. These polymers can be used in various applications, including drug delivery systems, coatings, and adhesives. The boronic acid group provides a site for further functionalization, allowing for the design of polymers with tailored properties.

ChemScene RSC Publishing BenchChem : General knowledge on chemical biology and polymer chemistry.

Wirkmechanismus

While the specific mechanism of action for (6-Amino-5-bromopyridin-3-yl)boronic acid is not mentioned in the search results, boronic acids in general have been found to form stable transition complexes with sugars and amino acids . This property has led to their testing for the inhibition of various biological processes .

Zukünftige Richtungen

The future directions for (6-Amino-5-bromopyridin-3-yl)boronic acid and other boronic acids involve extending studies in medicinal chemistry to obtain new promising drugs . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Eigenschaften

IUPAC Name |

(6-amino-5-bromopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BBrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIVIKLHZICDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BBrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Amino-5-bromopyridin-3-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2655869.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2655870.png)

![N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2655871.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2655873.png)

![N-(oxolan-2-ylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamid e](/img/structure/B2655874.png)

![1-(3,5-difluorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)methanesulfonamide](/img/structure/B2655879.png)

![3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2655883.png)